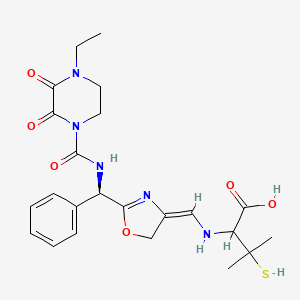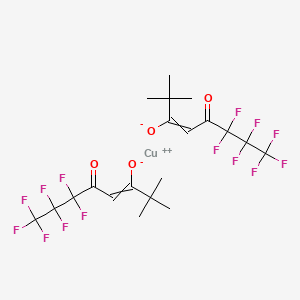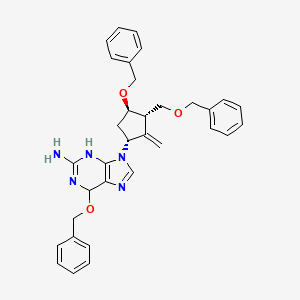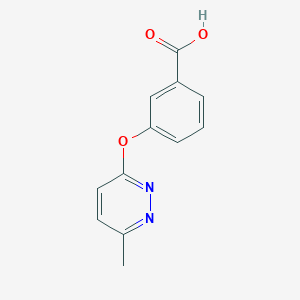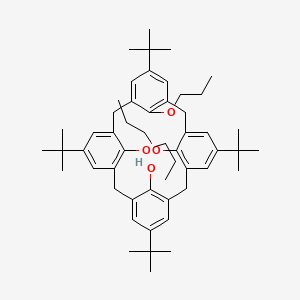![molecular formula C12H15NO B14887839 6-Phenoxy-2-azaspiro[3.3]heptane](/img/structure/B14887839.png)
6-Phenoxy-2-azaspiro[3.3]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Phenoxy-2-azaspiro[3.3]heptane is a spirocyclic compound characterized by a unique three-dimensional structure. This compound is part of the azaspiro family, which is known for its diverse applications in medicinal chemistry and drug discovery. The presence of both phenoxy and azaspiro moieties in its structure makes it a valuable scaffold for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenoxy-2-azaspiro[3.3]heptane typically involves a multi-step process. One common method starts with the preparation of the azaspiro core, followed by the introduction of the phenoxy group. The azaspiro core can be synthesized through a cyclization reaction involving a suitable amine and a dihalide precursor under basic conditions. The phenoxy group is then introduced via a nucleophilic substitution reaction using phenol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and increased production efficiency. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly.
化学反応の分析
Types of Reactions
6-Phenoxy-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The azaspiro core can be reduced to form amine derivatives.
Substitution: Both the phenoxy and azaspiro moieties can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various phenol and amine derivatives, which can be further functionalized for specific applications.
科学的研究の応用
6-Phenoxy-2-azaspiro[3.3]heptane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 6-Phenoxy-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxy group can engage in hydrogen bonding and π-π interactions, while the azaspiro core can form covalent bonds with nucleophilic sites on the target molecules. These interactions can modulate the activity of the target proteins, leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: This compound shares the azaspiro core but has an oxygen atom in place of the phenoxy group.
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: This compound has a similar spirocyclic structure with a fluorinated phenyl group.
Uniqueness
6-Phenoxy-2-azaspiro[3.3]heptane is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This makes it a versatile scaffold for drug discovery and other applications, offering advantages such as improved binding affinity and selectivity for target proteins.
特性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC名 |
6-phenoxy-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C12H15NO/c1-2-4-10(5-3-1)14-11-6-12(7-11)8-13-9-12/h1-5,11,13H,6-9H2 |
InChIキー |
SEFDKJAWBFWZGS-UHFFFAOYSA-N |
正規SMILES |
C1C(CC12CNC2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


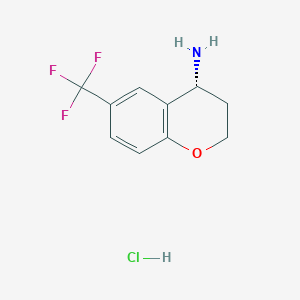
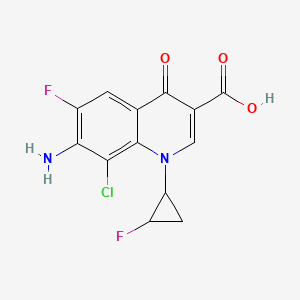
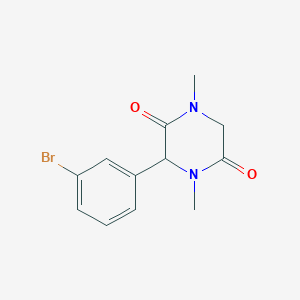
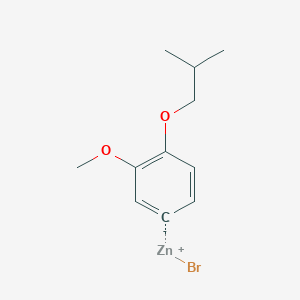
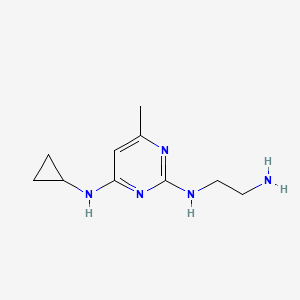
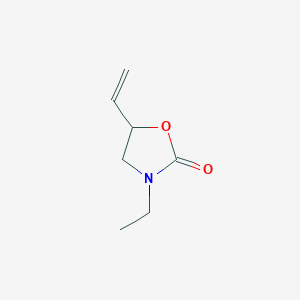
![Ethyl (1S,5R,6S)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14887785.png)
![tert-butyl (1R,2R,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14887815.png)

